
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is a complex organic compound that features a valeric acid backbone substituted with a triiodophenyl group and an N-ethylacetamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid typically involves multiple steps:
Acetamidation: The N-ethylacetamido group is introduced via an acylation reaction, where ethylamine reacts with acetic anhydride.
Coupling Reaction: The triiodophenyl group is then coupled with valeric acid through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The valeric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triiodophenyl group can be reduced to diiodophenyl or monoiodophenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of valeric acid derivatives such as valeric aldehyde.
Reduction: Formation of diiodophenyl or monoiodophenyl valeric acid.
Substitution: Formation of substituted phenyl valeric acids with various functional groups.
科学的研究の応用
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid involves its interaction with specific molecular targets. The triiodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The N-ethylacetamido moiety may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its triiodophenyl group and N-ethylacetamido moiety, which confer distinct chemical and biological properties. The presence of three iodine atoms enhances its potential for use in radiolabeling and imaging applications, while the valeric acid backbone provides a versatile platform for further chemical modifications.
特性
CAS番号 |
23217-88-1 |
|---|---|
分子式 |
C15H18I3NO3 |
分子量 |
641.02 g/mol |
IUPAC名 |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO3/c1-4-6-9(15(21)22)12-10(16)7-11(17)14(13(12)18)19(5-2)8(3)20/h7,9H,4-6H2,1-3H3,(H,21,22) |
InChIキー |
MTFCMQHMVLKUQV-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N(CC)C(=O)C)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
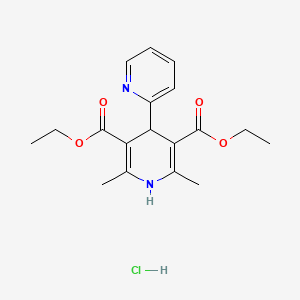
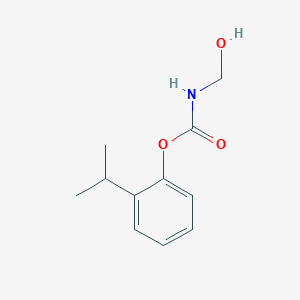
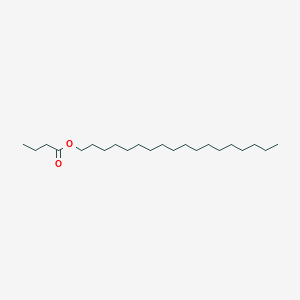

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
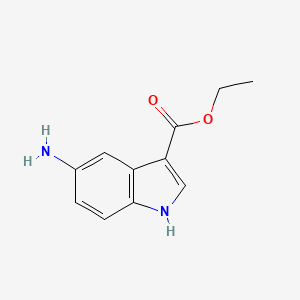
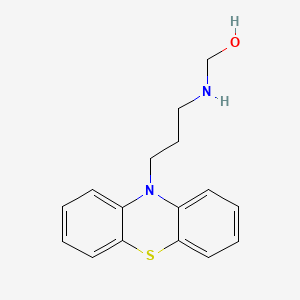
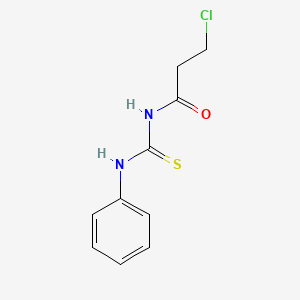
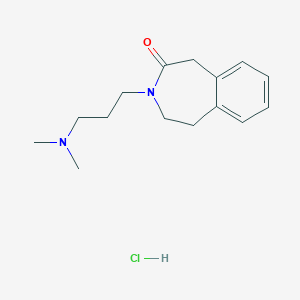
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
